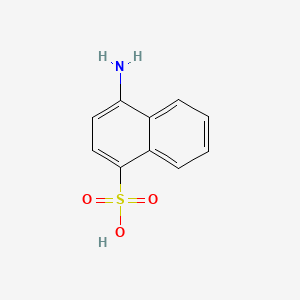
1-(2,5-Dimethoxyphenyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)pentan-1-one is an organic compound with the molecular formula C13H18O3. It is a ketone, characterized by the presence of a carbonyl group bonded to two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)pentan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable ketone precursor. One common method is the Claisen-Schmidt condensation, which is carried out under basic conditions. The reaction involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dimethoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy groups on the aromatic ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the modulation of neurotransmitter systems, particularly the serotonergic system. It may act as an agonist or antagonist at various serotonin receptors, leading to changes in neurotransmitter release and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyphenethylamine (2C-H): A phenethylamine derivative with similar structural features.
2,5-Dimethoxy-4-methylamphetamine (DOM): A substituted amphetamine with hallucinogenic properties.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another substituted amphetamine with similar effects.
Uniqueness
1-(2,5-Dimethoxyphenyl)pentan-1-one is unique due to its specific structural features and the presence of the pentanone moiety. This structural difference may result in distinct pharmacological properties and effects compared to other similar compounds .
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-5-6-12(14)11-9-10(15-2)7-8-13(11)16-3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPXCYMEDJYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4,7-DIMETHOXY-5-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE](/img/structure/B7769449.png)

![6-[(E)-2-nitroprop-1-enyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B7769457.png)
